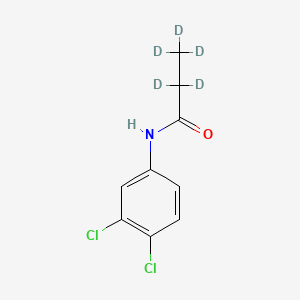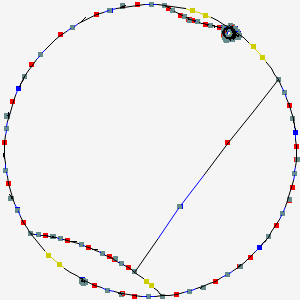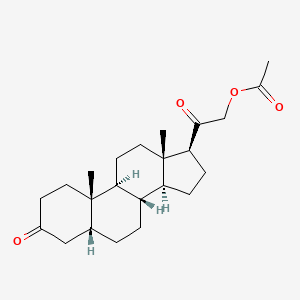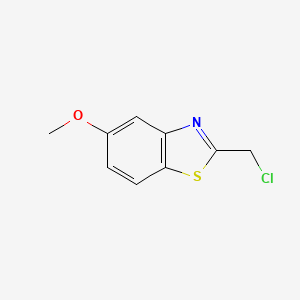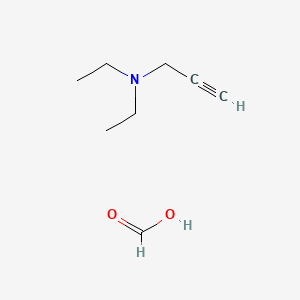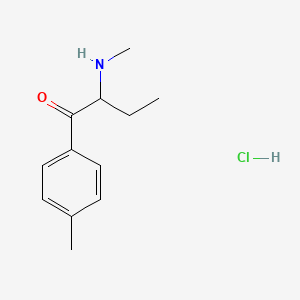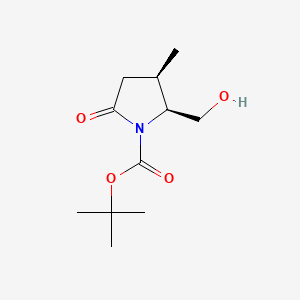
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol, also known as (2S,3R)-N-(t-BOC)-3-methyl-pyroglutaminol, is an important derivative of pyroglutamic acid, a naturally occurring amino acid. Pyroglutamic acid derivatives have been studied extensively for their potential applications in scientific research, drug discovery, and other areas. This derivative is of particular interest due to its unique structure and its ability to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including molecules with tert-butyl groups similar to the compound , have been extensively studied for their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP are found in various environmental matrices and human tissues. Their transformation products, detected in both environmental and human samples, suggest potential health risks due to hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Hepatoprotective and Nephroprotective Activities of Chrysin
Chrysin, a flavonoid, demonstrates a wide range of pharmacological properties including hepatoprotective and nephroprotective activities against various toxins and drugs. This review emphasizes the antioxidant and anti-apoptotic activities of chrysin, shedding light on the potential for developing safer pharmaceutical products using compounds with specific bioactivities (Pingili et al., 2019).
Paraquat Poisonings and Lung Toxicity
The review on paraquat poisoning emphasizes the need for understanding the molecular mechanisms of toxicity to improve treatment strategies. Paraquat accumulates in the lung, causing severe damage through oxidative stress. This highlights the importance of research into chemicals that can mitigate such damage or act through safer mechanisms (Dinis-Oliveira et al., 2008).
Metabotropic Glutamate Receptor Antagonists
Research into metabotropic glutamate receptor antagonists, like MPEP and MTEP, illustrates the importance of selectivity and specificity in drug development. Understanding the pharmacological targets of synthetic compounds can inform the development of new therapies with fewer side effects (Lea & Faden, 2006).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors points to innovative approaches for addressing environmental contamination by synthetic compounds. This research underlines the importance of finding effective methods for the breakdown and removal of persistent pollutants (Hsieh et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPULZKNLAIKEZ-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@@H]1CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
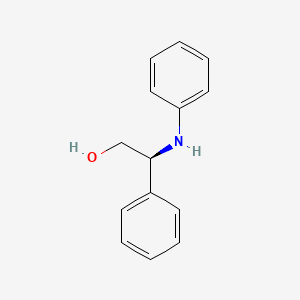
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole(9CI)](/img/no-structure.png)
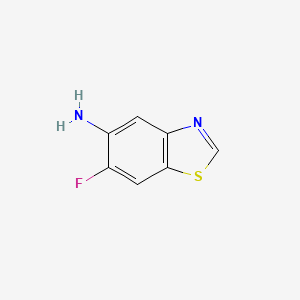
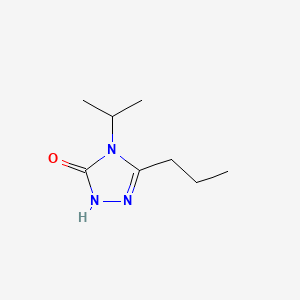
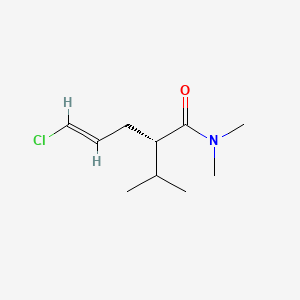
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
